2-(Pyridin-4-yloxy)acetic acid
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Overview
Description
2-(Pyridin-4-yloxy)acetic acid is an organic compound with the molecular formula C₇H₇NO₃. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a pyridine ring attached to an acetic acid moiety through an ether linkage. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yloxy)acetic acid typically involves the reaction of 4-hydroxypyridine with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-hydroxypyridine attacks the carbon atom of chloroacetic acid, leading to the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-4-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form pyridin-4-yloxyethanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Pyridin-4-yloxyethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyridin-4-yloxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yloxy)acetic acid involves its interaction with various molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the acetic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- Pyridin-3-yloxyacetic acid
- Pyridin-2-yloxyacetic acid
- Pyridin-4-yloxypropionic acid
Comparison: 2-(Pyridin-4-yloxy)acetic acid is unique due to the position of the ether linkage at the 4-position of the pyridine ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-pyridin-4-yloxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSWUHSEGMQERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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